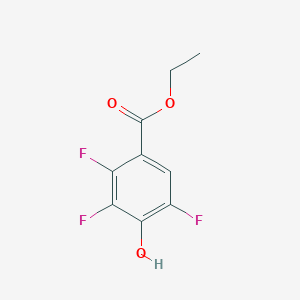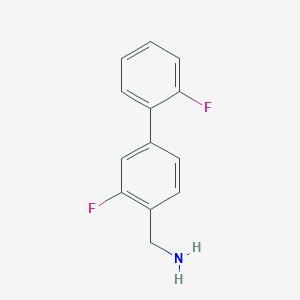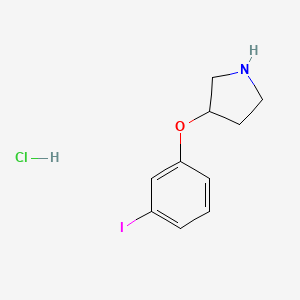
3-(3-Iodophenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
3-(3-Iodophenoxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H12INO•HCl and a molecular weight of 325.57 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been widely studied in the field of medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, in 2018, Zhang et al. synthesized new hybrid benzofuroxan-based pyrrolidine hydroxamates carrying on the pyrrolidine nitrogen atom two different substituents: a 3-phenoxybenzenesulfonyl or a (3,4-dimethoxyphenyl)prop-2-enoly moiety .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen-containing ring. The structure of pyrrolidine derivatives can be influenced by various factors, including the spatial orientation of substituents and the stereogenicity of carbons . For example, the cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Chemical Reactions Analysis
The chemical reactions of pyrrolidine derivatives are diverse and can be influenced by various factors, including the nature of the substituents and the reaction conditions .Wissenschaftliche Forschungsanwendungen
Drug Discovery
- Results : Results would involve the discovery of compounds with significant biological activity and potential therapeutic effects .
Antitumor Agents
- Results : Some compounds exhibit potent antitumor activity, potentially outperforming standard drugs .
COX-2 Inhibition
- Results : Certain derivatives have shown to inhibit COX-2 with IC50 values in the low micromolar range .
Stereoselective Synthesis
- Results : The orientation of substituents can lead to different biological profiles of drug candidates .
Structural Diversity in Molecules
- Results : This approach can result in the identification of novel compounds with unique biological activities .
Antimicrobial Agents
- Results : Some pyrrolidine derivatives have demonstrated significant antimicrobial activity, which could lead to the development of new antibiotics .
Neuropharmacology
- Results : Certain pyrrolidine alkaloids have shown potential in treating neurological disorders due to their interaction with specific receptors .
Anti-inflammatory Agents
- Results : Some derivatives have been found to possess potent anti-inflammatory activities, which could be beneficial in treating various inflammatory diseases .
Antiparasitic Activity
- Results : Certain pyrrolidine derivatives have been identified as efficient inhibitors of parasite development, showing promise as antiparasitic agents .
Organ Protective Effects
- Results : Research has indicated that certain pyrrolidine alkaloids can exert protective effects on organs, potentially leading to therapeutic applications .
Anti-hyperglycemic Agents
- Results : Some pyrrolidine derivatives have been effective in lowering blood glucose, indicating potential use in diabetes management .
Antiviral Agents
- Results : Some pyrrolidine derivatives have shown promising results in inhibiting viral replication .
Anticonvulsant Activity
- Results : Certain derivatives have demonstrated effectiveness as anticonvulsants, providing potential new treatments for seizure disorders .
Enzyme Inhibition
- Results : Some derivatives have been found to have diverse enzyme inhibitory effects, which could lead to therapeutic applications .
Antimalarial Activity
- Results : Certain pyrrolidine derivatives have shown significant activity against malaria-causing parasites .
Antitumoral Agents
- Results : Some analogues have exhibited potent antitumor activity, comparable to or better than standard drugs like doxorubicin .
Selective Estrogen Receptor Degraders
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-iodophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXKFJAFDUVAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Iodophenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



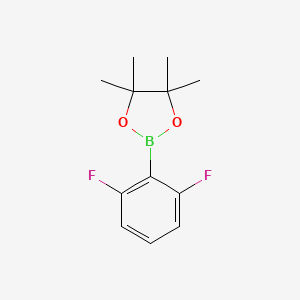
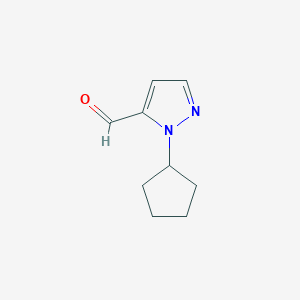
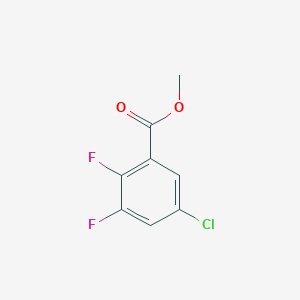
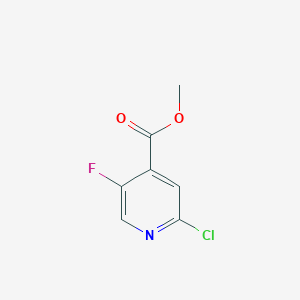
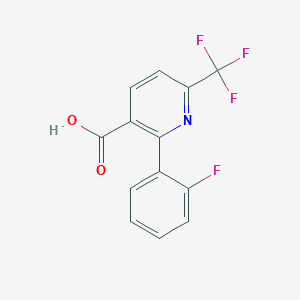

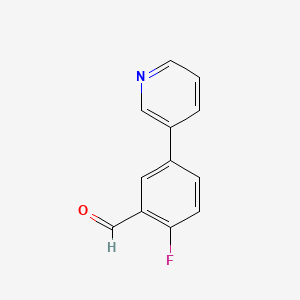
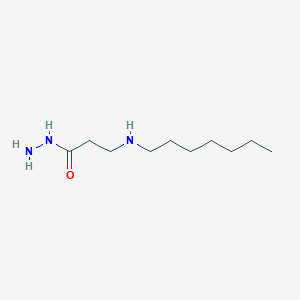
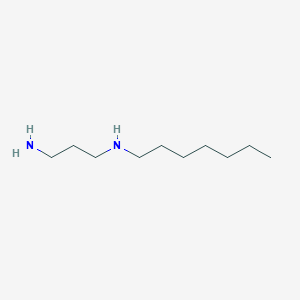
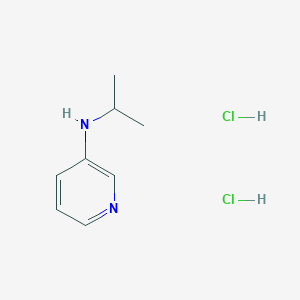
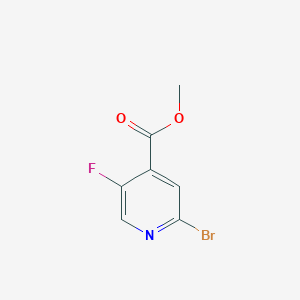
![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)
